molecular formula C13H12N4S B11543960 (5Z)-5-indol-3-ylidene-4-prop-2-enyl-1,2,4-triazolidine-3-thione

(5Z)-5-indol-3-ylidene-4-prop-2-enyl-1,2,4-triazolidine-3-thione

Cat. No.: B11543960
M. Wt: 256.33 g/mol
InChI Key: QYIMBZCZTCHWIH-UHFFFAOYSA-N
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Description

3-(1H-INDOL-3-YL)-4-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is a heterocyclic compound that combines an indole moiety with a triazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-INDOL-3-YL)-4-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Allylation: The indole derivative is then subjected to allylation using an allyl halide in the presence of a base such as sodium hydride or potassium carbonate.

    Cyclization to Form the Triazole Ring: The allylated indole is reacted with thiosemicarbazide under reflux conditions to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as amines or thiols replace the allyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, sodium hydride, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted indole-triazole derivatives.

Scientific Research Applications

3-(1H-INDOL-3-YL)-4-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound is explored for its use in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1H-INDOL-3-YL)-4-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-INDOL-3-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE: Lacks the allyl group, which may affect its biological activity.

    3-(1H-INDOL-3-YL)-4-(METHYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE: Contains a methyl group instead of an allyl group, which may influence its reactivity and interactions.

Uniqueness

The presence of the allyl group in 3-(1H-INDOL-3-YL)-4-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE provides unique reactivity and potential for further functionalization. This makes it a versatile compound for various applications in medicinal chemistry and chemical biology.

Properties

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

3-(1H-indol-3-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H12N4S/c1-2-7-17-12(15-16-13(17)18)10-8-14-11-6-4-3-5-9(10)11/h2-6,8,14H,1,7H2,(H,16,18)

InChI Key

QYIMBZCZTCHWIH-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CNC3=CC=CC=C32

Origin of Product

United States

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